REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8](O)=[O:9]>>[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8]([Cl:3])=[O:9]
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Name
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|
Quantity
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11.5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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19.7 g
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Type
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reactant
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Smiles
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FC(C(C(=O)O)=C)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 22 hours
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Duration
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22 h
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Type
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DISTILLATION
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Details
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Distillation of the reaction mixture under atmospheric pressure
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Name
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Type
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product
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Smiles
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FC(C(C(=O)Cl)=C)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |